Alaproclate

説明

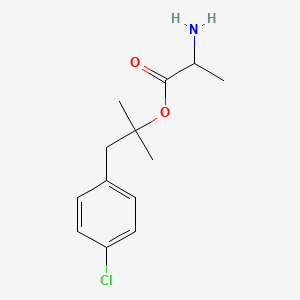

Structure

3D Structure

特性

IUPAC Name |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSPJBYOKQPKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60719-83-7 (hydrochloride) | |

| Record name | Alaproclate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045122 | |

| Record name | Alaproclate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60719-82-6 | |

| Record name | Alaproclate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaproclate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaproclate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alaproclate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alaproclate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALAPROCLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4R42570ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alaproclate: A Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaproclate is a pharmacological agent that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Developed in the 1970s by the Swedish pharmaceutical company Astra AB, it was one of the pioneering compounds in its class, alongside zimelidine and indalpine.[1] Although its development was discontinued (B1498344) due to observations of liver complications in rodent studies, the study of this compound has contributed significantly to the understanding of serotonergic neurotransmission and antidepressant pharmacology.[1] This technical guide provides an in-depth review of the mechanism of action of this compound, focusing on its molecular targets, selectivity, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the serotonin transporter (SERT), also known as the 5-hydroxytryptamine (5-HT) transporter.[2][3][4] SERT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This reuptake process terminates serotonergic signaling. By inhibiting SERT, this compound increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling at postsynaptic serotonin receptors is believed to be the basis for its potential antidepressant effects.

Molecular Interaction with the Serotonin Transporter

This compound binds to the serotonin transporter, effectively blocking the channel through which serotonin is reabsorbed. While the precise crystallographic details of the this compound-SERT complex are not available, its action is consistent with other SSRIs which bind to the central binding site of the transporter, allosterically inhibiting the conformational changes necessary for serotonin translocation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and selectivity of this compound.

| Target | Parameter | Value | Species | Reference |

| NMDA Receptor | IC50 | 0.3 µM | Not Specified | [6] |

Selectivity Profile

A key characteristic of this compound is its high selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3] In vivo studies have demonstrated that, contrary to tricyclic antidepressants like clomipramine, this compound does not block the reuptake of norepinephrine.[3] Furthermore, binding studies have shown that this compound has negligible affinity for a range of other receptors, including:[3]

-

5-HT receptors

-

Histamine-H1 receptors

-

Alpha-1 and alpha-2 adrenergic receptors

-

Dopamine D2 receptors

-

Muscarinic receptors

This high selectivity is thought to contribute to a more favorable side-effect profile compared to less selective antidepressants.

Secondary Mechanism of Action: NMDA Receptor Antagonism

In addition to its primary action as an SSRI, this compound has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. This compound's antagonism at the NMDA receptor is a distinct feature not shared by all SSRIs.

Characteristics of NMDA Receptor Antagonism:

-

Non-competitive: this compound does not compete with glutamate (B1630785) or glycine (B1666218) for their binding sites on the receptor.

-

Reversible: The inhibitory effect of this compound on the NMDA receptor can be reversed upon removal of the compound.[6]

-

Stereoselective: The S-(-)-enantiomer of this compound is more potent in its NMDA receptor antagonism than the R-(+)-enantiomer.[6]

-

Distinct from PCP: this compound does not produce discriminative stimulus effects similar to phencyclidine (PCP), another non-competitive NMDA receptor antagonist.[1]

The clinical implications of this dual mechanism of action are not fully understood but may contribute to a unique pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Serotonin Reuptake Inhibition Assay (Synaptosome Preparation)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into presynaptic nerve terminals (synaptosomes).

1. Synaptosome Preparation:

- Rodent brain tissue (e.g., cortex, hippocampus) is homogenized in a buffered sucrose (B13894) solution.

- The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

- The final synaptosomal pellet is resuspended in an appropriate assay buffer.

2. Uptake Assay:

- Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

- Radiolabeled serotonin (e.g., [³H]5-HT) is added to initiate the uptake reaction.

- The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

- Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

- The filters are washed with ice-cold buffer to remove unbound radioligand.

- The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

- The concentration of this compound that inhibits 50% of the specific serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

- Brain tissue or cells expressing the target receptor are homogenized in a suitable buffer.

- The homogenate is centrifuged to pellet the cell membranes.

- The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

- Membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of this compound.

- The incubation is allowed to reach equilibrium.

- The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

- The radioactivity retained on the filters is measured.

3. Data Analysis:

- The IC50 value, the concentration of this compound that displaces 50% of the specific binding of the radioligand, is calculated.

- The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Function

This technique measures the ion flow through NMDA receptors in response to agonist application and the modulatory effects of antagonists.

1. Cell Preparation:

- Cultured neurons (e.g., cortical or hippocampal neurons) are used.

- A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

- The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.

2. Current Measurement:

- The neuron is voltage-clamped at a holding potential (e.g., -60 mV).

- NMDA and a co-agonist (e.g., glycine) are applied to the cell to evoke an inward current through the NMDA receptors.

- Once a stable baseline current is established, this compound is co-applied with the agonists at various concentrations.

- The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is recorded.

3. Data Analysis:

- The percentage of inhibition of the NMDA-evoked current is calculated for each concentration of this compound.

- A concentration-response curve is generated to determine the IC50 value for the antagonism of NMDA receptor function.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Caption: this compound's primary mechanism of action: Inhibition of the Serotonin Transporter (SERT).

Caption: this compound's secondary mechanism: Non-competitive antagonism of the NMDA Receptor.

Caption: Experimental workflow for a serotonin reuptake inhibition assay using synaptosomes.

Conclusion

This compound is a selective serotonin reuptake inhibitor with a well-defined primary mechanism of action. Its high selectivity for the serotonin transporter over other monoamine transporters and receptors is a key feature. Additionally, its activity as a non-competitive NMDA receptor antagonist represents a secondary mechanism that distinguishes it from many other SSRIs. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds targeting the serotonergic system. Although no longer in clinical development, the pharmacological profile of this compound remains a valuable case study for researchers and professionals in the field of drug discovery and neuroscience.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinPGx [clinpgx.org]

- 6. droracle.ai [droracle.ai]

Alaproclate's Non-Competitive NMDA Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaproclate, a compound initially investigated for its properties as a selective serotonin (B10506) reuptake inhibitor (SSRI), has also been identified as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action presents a unique profile for neuropharmacological research and drug development. This technical guide provides an in-depth overview of the non-competitive NMDA receptor antagonism of this compound, detailing its mechanism, quantitative parameters, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's interaction with the NMDA receptor.

Mechanism of Action

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Upon activation, the channel opens, allowing the influx of cations, most notably Ca2+, which triggers a cascade of intracellular signaling pathways involved in synaptic plasticity, learning, and memory.

This compound exerts its inhibitory effect on the NMDA receptor in a non-competitive manner. This means that it does not compete with glutamate or glycine for their respective binding sites. Instead, it is thought to bind to a distinct site on the receptor-channel complex, thereby preventing or reducing ion flow through the channel pore. Evidence suggests that this compound may act as a low-affinity uncompetitive antagonist, potentially interacting with the cation channel of the NMDA receptor complex.

A key characteristic of this compound's antagonism is its reversibility. The inhibitory effect can be rapidly reversed upon removal of the compound, distinguishing it from irreversible non-competitive antagonists. Furthermore, this compound's action is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer. Notably, the antagonism by this compound is not sensitive to concentrations of glycine or magnesium ions (Mg++), further supporting a mechanism independent of the co-agonist and Mg++ binding sites.

Quantitative Data

The potency of this compound's non-competitive NMDA receptor antagonism has been quantified through in vitro studies. The following table summarizes the available quantitative data.

| Compound | Parameter | Value | Cell Type | Assay | Reference |

| This compound (racemic) | IC50 | 0.3 µM | Cerebellar Granule Cells | NMDA-induced changes in intracellular free Ca++ | [1] |

| S-(-)-Alaproclate | Potency | More potent than R-(+)-enantiomer | Cerebellar Granule Cells | NMDA-induced changes in intracellular free Ca++ | [1] |

| R-(+)-Alaproclate | Potency | Less potent than S-(-)-enantiomer | Cerebellar Granule Cells | NMDA-induced changes in intracellular free Ca++ | [1] |

Experimental Protocols

The characterization of this compound's non-competitive NMDA receptor antagonism has primarily relied on in vitro cellular assays. Below are detailed methodologies for the key experiments cited.

Measurement of NMDA-Induced Changes in Intracellular Free Ca++ in Cerebellar Granule Cells using Fura-2

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured cerebellar granule cells in response to NMDA stimulation and the inhibitory effect of this compound.

Materials:

-

Primary culture of rat cerebellar granule cells

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

DiBaC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) fluorescent dye

-

NMDA (N-methyl-D-aspartate)

-

This compound (racemic and enantiomers)

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Culture: Cerebellar granule cells are isolated from neonatal rat cerebella and cultured on poly-L-lysine coated coverslips or multi-well plates.

-

Dye Loading:

-

Cells are incubated with Fura-2 AM (typically 2-5 µM) in physiological salt solution for 30-60 minutes at 37°C in the dark. Fura-2 AM is a membrane-permeant form of the dye that is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

-

For membrane potential measurements, cells are loaded with the potentiometric dye DiBaC4(3).

-

-

Washing: After loading, cells are washed with fresh physiological salt solution to remove extracellular dye and allow for complete de-esterification of the Fura-2 AM.

-

Baseline Measurement: The coverslip or plate is mounted on the fluorescence imaging setup. Baseline fluorescence is recorded by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular free Ca++ concentration.

-

NMDA Stimulation: A solution containing a known concentration of NMDA (e.g., 100 µM) is perfused over the cells. The change in the F340/F380 ratio is recorded to measure the NMDA-induced increase in intracellular Ca++.

-

Inhibition by this compound:

-

To determine the IC50 value, cells are pre-incubated with various concentrations of this compound for a defined period before stimulation with NMDA.

-

The NMDA-induced Ca++ response is measured in the presence of each this compound concentration.

-

The percentage of inhibition is calculated relative to the control response (NMDA alone).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

-

Stereoselectivity: The same procedure is repeated using the individual S-(-) and R-(+) enantiomers of this compound to compare their potencies.

-

Reversibility: To assess reversibility, after inhibiting the NMDA response with this compound, the cells are washed extensively with this compound-free solution, and the NMDA-induced response is measured again.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

While specific patch-clamp data for this compound is not detailed in the provided search results, a general protocol to investigate its effects on NMDA receptor currents is as follows.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal pipette solution (containing, e.g., Cs-gluconate, CsCl, EGTA, HEPES, ATP, GTP)

-

External solution (containing, e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES, glycine)

-

NMDA

-

This compound

Procedure:

-

Preparation: Neurons are prepared for recording in a recording chamber continuously perfused with external solution.

-

Pipette Fabrication: Patch pipettes with a resistance of 3-7 MΩ are pulled from borosilicate glass capillaries and filled with internal solution.

-

Giga-seal Formation: A giga-ohm seal is formed between the patch pipette and the cell membrane of a target neuron.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of whole-cell currents.

-

Recording NMDA Currents:

-

The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

-

NMDA receptor-mediated currents are evoked by local application of NMDA and glycine.

-

-

Application of this compound:

-

After establishing a stable baseline of NMDA-evoked currents, this compound is applied to the external solution at various concentrations.

-

The effect of this compound on the amplitude and kinetics of the NMDA currents is recorded.

-

-

Data Analysis: The percentage of current inhibition is calculated at each concentration of this compound to determine the IC50. The voltage-dependency of the block can also be assessed by measuring the effect of this compound at different holding potentials.

Visualizations

Signaling Pathway of NMDA Receptor Activation and Antagonism

References

Alaproclate: A Technical History of Development and Discontinuation

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, mechanism of action, and eventual discontinuation of Alaproclate (developmental code name GEA-654). This compound was a pioneering compound developed by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s.[1][2] It was among the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be developed, showing early promise for the treatment of depression and senile dementia.[1][3] However, its development was ultimately halted due to safety concerns, specifically hepatotoxicity observed in animal studies.[1][2] This document details the scientific journey of this compound, from its pharmacological profile to the preclinical findings that led to its withdrawal.

Development and Therapeutic Rationale

First described in the scientific literature in 1978, this compound emerged during an era of significant advancement in the understanding of neurochemical imbalances in psychiatric disorders.[1] The prevailing monoamine hypothesis of depression suggested that a deficiency in neurotransmitters like serotonin was a key factor in the pathophysiology of the disease.[4] This led to the development of drugs targeting monoamine systems, with a focus on increasing their synaptic availability.[4][5] this compound was designed as a selective inhibitor of serotonin (5-HT) reuptake, intended to offer a more targeted therapeutic approach with fewer side effects compared to the older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[3][5]

Pharmacological Profile

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[6][7] By blocking this transporter, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This targeted action was a significant departure from the broad activity of earlier antidepressants.[3] Unlike tricyclic antidepressants, this compound showed negligible action on muscarinic, histamine-H1, alpha-1, and alpha-2 adrenergic receptors, which was expected to result in a more favorable side-effect profile.[3]

Secondary Mechanism: NMDA Receptor Antagonism

In addition to its SSRI properties, further research revealed that this compound acts as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][8] It blocks the ion flow through the NMDA receptor-coupled channel with an IC50 value of 0.3 µM.[8] This effect was found to be stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[8] The antagonism is non-competitive, as this compound's inhibitory effect is not reversed by high concentrations of the co-agonist glycine (B1666218) and does not affect the receptor's sensitivity to Mg++.[8] This secondary mechanism is distinct from its primary SSRI activity and represents another potential avenue for its therapeutic effects, as the glutamatergic system is also implicated in depression.[4]

Preclinical Data

Receptor Binding Affinity

In vitro binding studies using membranes from rat cerebral cortex demonstrated that ³H-alaproclate bound with high affinity to multiple sites.[9] The binding characteristics revealed a complex interaction profile. Key quantitative data from these studies are summarized below.

| Binding Site Type | KD (nM) | Bmax (pmol/g wet tissue) | Displaceable By |

| High Affinity Site 1 | ~1 | 1.5 | 1 µM Proadifen |

| High Affinity Site 2 | ~28 | 19 | 1 µM Proadifen |

| High Affinity Site 3 | 1 | 0.4 | 10 µM this compound |

| High Affinity Site 4 | 6 | 2 | 10 µM this compound |

| Low Affinity Site | ~200 | ~90 | 10 µM this compound |

| Table 1: Binding Affinity of ³H-alaproclate in Rat Cerebral Cortex Membranes.[9] |

In Vivo Studies

Animal studies confirmed this compound's selective action on the serotonin system. It effectively blocked 5-HT uptake in vivo without significantly affecting noradrenaline (NA) or dopamine (B1211576) (DA) uptake mechanisms.[3] The compound showed regional selectivity, being most potent in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex, with low potency in the spinal cord.[3]

Behavioral studies in mice indicated that this compound could facilitate memory retrieval in a dose- and time-dependent manner, suggesting a role for serotonin in memory processes.[10] However, other studies in rats showed it could impair spatial navigation, suggesting complex effects on cognitive functions.[6][7]

Clinical Development

This compound advanced to Phase II clinical trials for the treatment of major depressive disorders.[2][11]

Pharmacokinetics in Humans

Studies in healthy volunteers provided initial pharmacokinetic data. After oral administration, peak plasma levels were reached in approximately 1.5 hours. The plasma elimination half-life was determined to be between 3.0 and 3.5 hours.[11] this compound was also found to be a non-selective inhibitor of oxidative drug-metabolizing enzymes, as it reversibly reduced the clearance of antipyrine (B355649) by about 30%.[11]

| Parameter | Value |

| Time to Peak Plasma Level (Tmax) | ~1.5 hours |

| Plasma Elimination Half-Life (t1/2) | 3.0 - 3.5 hours |

| Effect on Antipyrine Clearance | ~30% reduction |

| Table 2: Pharmacokinetic Parameters of this compound in Humans.[11] |

Clinical Efficacy and Safety

An open-label study in patients with chronic and drug-resistant depression suggested an antidepressant effect.[12] In this study, five out of eleven patients showed an average improvement of more than 21 points on the Hamilton Rating Scale for Depression.[12]

A comparative clinical trial was conducted with 24 hospitalized patients suffering from endogenous depression, comparing this compound to zimeldine (B1683631), another early SSRI.[13]

| Parameter | This compound | Zimeldine |

| Number of Patients | 10 | 14 |

| Daily Dosage | 200 mg | 200 mg |

| Responders (Improved) | 7 of 10 (70%) | 7 of 14 (50%) |

| Evaluation Scale | Montgomery & Åsberg Depression Rating Scale (MADRS) | Montgomery & Åsberg Depression Rating Scale (MADRS) |

| Effect on Platelet 5-HT Uptake | No mean changes observed | Significant inhibition |

| Effect on CSF 5-HIAA | No significant change | Significant decrease |

| Table 3: Comparative Clinical Trial Results of this compound vs. Zimeldine.[13] |

Interestingly, while both drugs showed clinical improvement, zimeldine produced a significant inhibition of 5-HT uptake in platelets and a decrease in the serotonin metabolite 5-HIAA in cerebrospinal fluid (CSF), whereas this compound did not show significant mean changes in these biological markers during the treatment period.[13] Side effects noted in clinical trials included anticholinergic effects and abnormal results in liver function tests.[12]

Discontinuation and Rationale

Despite showing therapeutic potential, the development of this compound was discontinued.[1][2] The primary reason for this decision was the observation of liver complications, specifically hepatotoxicity, in rodent studies.[1][2] While some human trials also noted abnormal liver function tests, the preclinical animal data raised significant safety concerns that ultimately halted its progression toward regulatory approval.[2][12] This event underscored the critical role of long-term animal toxicology studies in the drug development process.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

The binding of ³H-alaproclate to rat cerebral cortex membranes was assessed using a filtration technique.[9]

-

Tissue Preparation: Membranes were prepared from the cerebral cortex of rats.

-

Incubation: The prepared membranes were incubated with radiolabeled ³H-alaproclate in the presence or absence of competing (displacing) ligands at various concentrations (e.g., proadifen, unlabeled this compound).

-

Separation: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters were washed with a buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound ³H-alaproclate, was measured using liquid scintillation counting.

-

Data Analysis: Iterative nonlinear regression analysis was used to calculate the dissociation constant (KD) and the maximum number of binding sites (Bmax).

Clinical Trial Protocol (this compound vs. Zimeldine)

This study followed a randomized, parallel-group design to compare the clinical and biochemical effects of the two drugs in hospitalized patients with endogenous depression.[13]

-

Patient Population: 24 hospitalized patients diagnosed with endogenous depression.

-

Randomization: Patients were randomly assigned to one of two treatment groups: this compound (n=10) or Zimeldine (n=14).

-

Treatment: Patients received a fixed daily dose of 200 mg of either this compound or Zimeldine for a period of at least three weeks.

-

Clinical Assessment: The clinical effect was evaluated using the Montgomery & Åsberg Depression Rating Scale (MADRS) before and during the treatment period.

-

Biochemical Analysis: 5-HT uptake in platelets and concentrations of amine metabolites (5-HIAA, HVA, HMPG) in cerebrospinal fluid (CSF) were measured at baseline and after three weeks of treatment.

-

Outcome Measures: The primary outcomes were the change in MADRS score and the changes in the measured biochemical markers.

Animal Model for Hepatotoxicity Assessment (General Protocol)

While the specific protocol that identified this compound's hepatotoxicity is not detailed in the available literature, a general methodology for inducing and assessing drug-induced liver injury in rodents involves the following steps.[14][15][16]

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Drug Administration: Animals are administered the test compound (e.g., this compound) orally or via intraperitoneal injection daily for a specified duration (e.g., several weeks to months for chronic toxicity studies). A control group receives a vehicle solution.

-

Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

-

Biochemical Analysis: At specified time points and at the end of the study, blood samples are collected. Serum is analyzed for key liver enzyme biomarkers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes in the blood are indicative of hepatocellular damage.[17]

-

Histopathology: At the end of the study, animals are euthanized, and the liver is collected, weighed, and preserved. Sections of the liver tissue are stained (e.g., with Hematoxylin and Eosin) and examined microscopically by a pathologist to identify cellular damage, inflammation, necrosis, fibrosis, or other pathological changes.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. midcitytms.com [midcitytms.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of serotonin in memory: facilitation by this compound and zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of this compound on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound a novel antidepressant? A biochemical and clinical comparison with zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. A comparative study on the hepatoprotective effect of selenium-nanoparticles and dates flesh extract on carbon tetrachloride induced liver damage in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatoprotective activity of Musa paradisiaca on experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Alaproclate: A Technical Whitepaper on its Therapeutic Potential in Depression and Senile Dementia

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI) with additional non-competitive NMDA receptor antagonist properties, was developed in the 1970s as a potential treatment for depression.[1] While its development was halted due to findings of liver complications in animal studies, its dual mechanism of action continues to be of significant interest in neuropharmacology, particularly concerning its potential applications in depression and neurodegenerative disorders like senile dementia.[1][2] This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Pharmacological Profile

This compound's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake.[3][4] Unlike many tricyclic antidepressants, it has negligible effects on noradrenaline and dopamine (B1211576) uptake and shows weak affinity for a range of other receptors, including 5-HT, histamine-H1, alpha-1, alpha-2 adrenergic, dopamine D2, and muscarinic receptors.[4] This selectivity suggests a more targeted therapeutic effect with a potentially different side-effect profile compared to older antidepressants.

A second, distinct mechanism of action is its function as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] This action is stereoselective, with the S-(-)-enantiomer being more potent.[5] The NMDA receptor is critically involved in synaptic plasticity, learning, and memory, and its modulation is a key area of research in both depression and dementia.

Signaling Pathways

The dual action of this compound targets two critical pathways in neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interactions with its primary targets.

Table 1: this compound Binding Affinities and Receptor Interactions

| Target | Parameter | Value | Species | Source |

|---|---|---|---|---|

| High-Affinity Binding Sites | ||||

| Site 1 (Proadifen-displaceable) | KD | ~1 nM | Rat (Cerebral Cortex) | [6] |

| Bmax | 1.5 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |

| Site 2 (Proadifen-displaceable) | KD | ~28 nM | Rat (Cerebral Cortex) | [6] |

| Bmax | 19 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |

| Site 3 (Not Proadifen-displaceable) | KD | 1 nM | Rat (Cerebral Cortex) | [6] |

| Bmax | 0.4 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |

| Site 4 (Not Proadifen-displaceable) | KD | 6 nM | Rat (Cerebral Cortex) | [6] |

| Bmax | 2 pmol/g wet tissue | Rat (Cerebral Cortex) | [6] | |

| Low-Affinity Binding Site | ||||

| (Not Proadifen-displaceable) | KD | ~200 nM | Rat (Cerebral Cortex) | [6] |

| Bmax | ~90 pmol/g tissue | Rat (Cerebral Cortex) | [6] | |

| Other Receptors |

| 5-HT, Histamine-H1, α1, α2-adrenergic, Dopamine D2, Muscarinic | Binding | Practically devoid of action | Rat (Brain) |[4] |

Table 2: this compound NMDA Receptor Antagonism

| Parameter | Value | Cell Type | Notes | Source |

|---|---|---|---|---|

| IC50 | 0.3 µM | Cerebellar Granule Cells | Non-competitive antagonism | [5] |

| Stereoselectivity | S-(-)-enantiomer more potent | Cerebellar Granule Cells | [5] |

| Reversibility | Rapidly reversed upon washout | Cerebellar Granule Cells | |[5] |

Preclinical Research Findings

Depression and Serotonergic Activity

-

Serotonin Reuptake Inhibition: In vivo studies demonstrated that this compound selectively blocks 5-HT uptake with regional differences in potency; it was most potent in the hippocampus and hypothalamus.[4]

-

Neuroendocrine Effects: Acute oral administration of 100-200 mg of this compound in healthy male volunteers significantly inhibited the accumulation of ¹⁴C-5-HT in platelets.[7] However, it did not alter plasma levels of prolactin, growth hormone, or other pituitary hormones, suggesting a focused serotonergic effect without broad neuroendocrine disruption.[7]

-

Peptide Modulation: Acute treatment in rats increased tissue levels and release of substance P in the periaqueductal grey, a region involved in pain and mood regulation.[8]

Senile Dementia and Cognitive Enhancement

-

Memory Facilitation: In a one-trial inhibitory avoidance task in mice, this compound was found to significantly facilitate memory retrieval in a dose- and time-dependent manner.[9] This effect correlated with the drug's concentration in the bloodstream.[9] The memory-enhancing effect was blocked by a serotonin receptor agonist, further supporting a serotonergic mechanism.[9]

-

NMDA Receptor Antagonism: The non-competitive antagonism of the NMDA receptor is a plausible mechanism for its potential effects in dementia.[5] While excessive NMDA receptor activation can be excitotoxic, a hallmark of neurodegenerative diseases, modulation of this system is a therapeutic strategy.

Clinical Research Findings

Studies in Depression

An open-label clinical study in a group of relatively chronic and drug-resistant depressive patients showed promising results.[10]

Table 3: Clinical Trial Data in Depression

| Study Design | Participants | Treatment | Key Findings | Side Effects | Source |

|---|---|---|---|---|---|

| Open-label study | 11 patients with depressive illness | This compound | 5 patients had an average improvement of >21 points on the Hamilton Rating Scale for Depression. 6 patients had an average improvement of 7 points. | Anticholinergic effects, abnormal liver function tests, faecal occult blood (not severe enough to discontinue). | [10] |

| Acute effects study | Healthy male volunteers | this compound (100 mg and 200 mg) | 200 mg dose inhibited ¹⁴C-5-HT accumulation in platelets by 55% at 90 mins and 31% at 4 hours. | Not specified. |[7] |

Studies in Senile Dementia

A double-blind, placebo-controlled trial was conducted to evaluate this compound's efficacy in patients with senile dementia.[11]

Table 4: Clinical Trial Data in Senile Dementia

| Study Design | Participants | Treatment | Key Findings | Side Effects | Source |

|---|

| Double-blind, placebo-controlled | 40 patients (20 per group) with primary degenerative or multi-infarct dementia | this compound (200 mg twice daily) for 4 weeks | Statistically significant improvement in the intellectual factor of the Gottfries, Bråne and Steen (GBS) dementia rating scale compared to placebo. No difference in overall efficacy. | No serious adverse symptoms reported. |[11] |

Experimental Protocols and Workflows

Detailed Methodologies

-

In Vitro Binding Assay (Rat Cerebral Cortex):

-

Preparation: Membranes from the rat cerebral cortex are prepared.

-

Incubation: Membranes are incubated with ³H-alaproclate.

-

Separation: Bound and free ligands are separated using a filtration technique.

-

Displacement: To characterize specific binding sites, displacement is performed using agents like 1 µM proadifen (B1678237) or 10 µM unlabeled this compound.

-

Analysis: KD and Bmax values are calculated using iterative nonlinear regression analysis.[6]

-

-

NMDA Receptor Activity Assay (Cerebellar Granule Cells):

-

Cell Culture: Cerebellar granule cells are cultured.

-

Fluorescent Indicators: Cells are loaded with fluorescent indicators like DiBaC₄(3) (for membrane potential) and fura-2 (B149405) (for intracellular free Ca²⁺).

-

Stimulation: Cells are stimulated with N-methyl-D-aspartate (NMDA) to induce changes in membrane potential and calcium influx.

-

Inhibition: The effect of this compound on the NMDA-induced responses is measured at various concentrations to determine the IC₅₀ value.

-

Washout: this compound is removed by perfusion to test for the reversibility of the inhibition.[5]

-

-

Serotonin Release Assay (Platelet-based):

-

Principle: This functional assay measures the release of serotonin from donor platelets in the presence of a patient's serum and heparin, which is a gold standard for detecting heparin-induced thrombocytopenia (HIT) antibodies but can be adapted to measure serotonin reuptake inhibition.[12][13]

-

Platelet Preparation: Platelets are sourced from healthy donors.

-

Incubation: Donor platelets are incubated with the test serum (or in this context, plasma from subjects treated with this compound) and ¹⁴C-labeled serotonin.

-

Measurement: The amount of ¹⁴C-serotonin taken up by the platelets is measured. The inhibitory effect of this compound is determined by comparing uptake in pre- and post-dose samples.[7]

-

Experimental and Clinical Workflows

Discussion and Future Directions

This compound presents a unique pharmacological profile by combining selective serotonin reuptake inhibition with non-competitive NMDA receptor antagonism. This dual action could theoretically offer synergistic benefits for complex neuropsychiatric disorders.

-

Depression: The SSRI activity targets the monoaminergic deficits implicated in depression, while the NMDA antagonism could offer rapid antidepressant effects, a mechanism now being explored with drugs like ketamine.[14] The promising, albeit preliminary, results in treatment-resistant patients warrant further investigation into this combined mechanism.[10]

-

Senile Dementia: In dementia, enhancing serotonergic neurotransmission may improve behavioral and psychological symptoms. The modest improvement seen in the "intellectual factor" of the GBS scale could be linked to this.[11] Furthermore, the NMDA receptor antagonism could be neuroprotective by reducing glutamate-induced excitotoxicity, a process implicated in neuronal death in Alzheimer's disease.

The primary obstacle to the clinical use of this compound was the observation of liver complications in rodent studies, which led to the discontinuation of its development.[1][2] Future research could focus on developing new molecules that retain this compound's dual-action profile but are engineered to avoid hepatotoxicity. Investigating the specific structural motifs responsible for the liver complications could inform the design of safer, second-generation compounds.

Conclusion

This compound is a pharmacologically distinct compound that demonstrated potential in treating both depression and cognitive deficits associated with senile dementia. Its selective inhibition of serotonin reuptake, combined with non-competitive NMDA receptor antagonism, represents a therapeutic strategy that remains highly relevant. While development was halted due to toxicity concerns, the preclinical and clinical data gathered on this compound provide a valuable foundation for future drug discovery efforts aimed at developing safer compounds with a similar dual-action mechanism for treating complex neuropsychiatric and neurodegenerative disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of zimelidine and this compound, two inhibitors of serotonin uptake, on neuroendocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of serotonin in memory: facilitation by this compound and zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A double-blind comparison of this compound and placebo in the treatment of patients with senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thebloodproject.com [thebloodproject.com]

- 13. labcorp.com [labcorp.com]

- 14. Investigational drugs in recent clinical trials for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]

Alaproclate: A Technical Deep Dive into its Central Nervous System Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] While its clinical development was discontinued, its distinct pharmacological profile in the central nervous system (CNS) continues to be of interest to researchers. This technical guide provides an in-depth overview of this compound's mechanism of action, binding affinities, and effects on key neurotransmitter systems, supported by detailed experimental protocols and quantitative data.

Core Pharmacological Profile: Serotonin Reuptake Inhibition

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1][2] In vivo studies have demonstrated that this compound effectively blocks the uptake of serotonin in various brain regions.[3]

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

Secondary Pharmacological Actions: NMDA Receptor Antagonism

Beyond its effects on serotonin reuptake, this compound exhibits a notable interaction with the N-methyl-D-aspartate (NMDA) receptor.

Noncompetitive Antagonism of the NMDA Receptor

Studies have revealed that this compound acts as a potent, reversible, and noncompetitive antagonist of the NMDA receptor-coupled ion flow.[4] This action is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[4]

Table 1: Quantitative Data for this compound's NMDA Receptor Antagonism

| Parameter | Value | Experimental System | Reference |

| IC50 | 0.3 µM | Cerebellar granule cells | [4] |

This noncompetitive antagonism is not influenced by glycine (B1666218) or magnesium concentrations, suggesting a distinct binding site from these modulators.[4]

Receptor Binding Profile

Radioligand binding studies have been conducted to characterize the affinity of this compound for various receptors and binding sites in the central nervous system.

³H-Alaproclate Binding in Rat Cerebral Cortex

Binding studies using ³H-Alaproclate in membranes from the rat cerebral cortex have identified multiple high-affinity binding sites.[5]

Table 2: Binding Parameters of ³H-Alaproclate in Rat Cerebral Cortex

| Binding Site Characteristics | KD (nM) | Bmax (pmol/g wet tissue) | Reference |

| Displaceable by 1 µM proadifen (B1678237) (Site 1) | ~1 | 1.5 | [5] |

| Displaceable by 1 µM proadifen (Site 2) | 28 | 19 | [5] |

| Not displaceable by proadifen (Site 1) | 1 | 0.4 | [5] |

| Not displaceable by proadifen (Site 2) | 6 | 2 | [5] |

| Low affinity, not displaceable by proadifen | ~200 | ~90 | [5] |

Receptor Selectivity

In vitro binding studies have demonstrated that this compound has a negligible affinity for a range of other receptors, highlighting its selectivity.[2][3]

Table 3: Receptor Binding Selectivity of this compound

| Receptor/Binding Site | Affinity | Reference |

| 5-HT Receptors | Practically devoid of action | [2][3] |

| Histamine H1 Receptors | Practically devoid of action | [2][3] |

| α1-Adrenergic Receptors | Practically devoid of action | [2][3] |

| α2-Adrenergic Receptors | Practically devoid of action | [2][3] |

| Dopamine (B1211576) D2 Receptors | Practically devoid of action | [2][3] |

| Muscarinic Receptors | Negligible action | [2][3] |

| ³H-norzimeldine binding sites | Weak affinity | [3] |

Signaling Pathways and Experimental Workflows

This compound's Primary Signaling Pathway

The primary signaling pathway affected by this compound is the serotonergic synapse. By blocking SERT, this compound increases the concentration and duration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.

Caption: this compound inhibits serotonin reuptake at the presynaptic terminal.

Experimental Workflow: In Vitro Serotonin Uptake Inhibition Assay

This workflow outlines the general procedure for determining the inhibitory effect of this compound on serotonin reuptake in an in vitro setting.

Caption: Workflow for an in vitro serotonin uptake inhibition assay.

Detailed Experimental Protocols

In Vitro ³H-Alaproclate Binding Assay in Rat Cerebral Cortex Membranes

This protocol is based on the methodology described for investigating the binding of ³H-Alaproclate to membranes from the rat cerebral cortex.[5]

1. Membrane Preparation:

-

Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes.

-

Resuspend the pellet in fresh buffer and centrifuge again.

-

The final pellet is resuspended in the assay buffer to a protein concentration of approximately 1-2 mg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL containing:

-

50 µL of ³H-Alaproclate (at various concentrations, e.g., 0.1-20 nM)

-

50 µL of competing ligand (for displacement studies) or buffer

-

150 µL of the membrane preparation

-

-

For determination of non-specific binding, incubate in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubate the mixture at 25°C for 30 minutes.

3. Termination and Filtration:

-

Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters.

-

Wash the filters three times with 5 mL of ice-cold assay buffer.

4. Radioactivity Measurement:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Analyze the saturation binding data using Scatchard analysis to determine the KD and Bmax values.

-

Analyze the displacement data using non-linear regression to determine the Ki values.

In Vivo Microdialysis for Serotonin in Rat Brain

This protocol provides a general framework for in vivo microdialysis experiments to assess the effect of this compound on extracellular serotonin levels, based on standard procedures.[6]

1. Animal Surgery and Probe Implantation:

-

Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours before collecting baseline samples.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

3. Drug Administration:

-

After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

4. Sample Analysis:

-

Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

5. Data Analysis:

-

Express the serotonin levels as a percentage of the baseline levels.

-

Analyze the time course of the effect of this compound on extracellular serotonin.

Conclusion

This compound is a selective serotonin reuptake inhibitor with a secondary action as a noncompetitive NMDA receptor antagonist. Its high selectivity for the serotonin transporter over other monoamine transporters and receptors makes it a valuable tool for studying the serotonergic system. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced pharmacological profile of this compound and similar compounds in the central nervous system.

References

- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of acute systemic treatment with the 5 HT-uptake blocker this compound on tissue levels and release of substance P in rat periaqueductal grey [pubmed.ncbi.nlm.nih.gov]

Alaproclate's Effects on Dopamine and Norepinephrine Uptake: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] This document provides a comprehensive analysis of this compound's effects on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Through a review of available in vitro and in vivo data, this paper establishes that this compound exhibits negligible inhibitory activity on both dopamine and norepinephrine uptake. Detailed experimental protocols for the primary assays used to determine monoamine transporter inhibition are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in the field of neuropharmacology and drug development.

Introduction

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[2] These transporters mediate the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby controlling the duration and magnitude of the neurotransmitter signal.[3] Pharmacological inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.[3]

This compound was developed as one of the early selective serotonin reuptake inhibitors (SSRIs).[1] While its primary mechanism of action is the potent and selective inhibition of SERT, a thorough understanding of its selectivity profile across all monoamine transporters is crucial for a complete pharmacological characterization. This technical guide focuses specifically on the interaction of this compound with DAT and NET.

Quantitative Analysis of this compound's Interaction with Dopamine and Norepinephrine Transporters

In vitro and in vivo studies have consistently demonstrated that this compound has a negligible effect on the uptake of dopamine and norepinephrine. Binding studies have shown that this compound is practically devoid of action on dopamine D2 receptors.[1] Furthermore, in vivo studies have indicated that, contrary to the tricyclic antidepressant clomipramine, this compound fails to block norepinephrine uptake.[1]

Table 1: Summary of this compound's Effects on Dopamine and Norepinephrine Transporters

| Transporter | Compound | Parameter | Value | Reference |

| Dopamine Transporter (DAT) | This compound | Receptor Action | Devoid of action on D2 receptors | [1] |

| Norepinephrine Transporter (NET) | This compound | In Vivo Uptake Inhibition | Failed to block NA uptake | [1] |

Experimental Protocols

The following sections detail the standard experimental methodologies used to assess the interaction of compounds with dopamine and norepinephrine transporters.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a test compound to the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

Radioligand: [³H]nisoxetine (a high-affinity NET ligand).[4]

-

Non-specific Binding Control: Desipramine (10 µM).[4]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes expressing hNET on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). Dilute the membranes to the desired final concentration in assay buffer (typically 20-50 µg of protein per well).[4]

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[4]

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[4]

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]nisoxetine, and 100 µL of the diluted membrane suspension.[4] The final concentration of [³H]nisoxetine should be close to its Kd for NET (e.g., 1-3 nM).[4]

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals.

Materials:

-

Synaptosomes: Prepared from the striatum of rodents.

-

Radiolabeled Substrate: [³H]dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing appropriate salts, glucose, and a monoamine oxidase inhibitor (e.g., pargyline).

-

Non-specific Uptake Control: A known DAT inhibitor (e.g., GBR 12909 or cocaine).[7]

-

Test Compound: this compound.

-

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

-

Scintillation Cocktail.

-

Microcentrifuge tubes, filters, and a scintillation counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue (e.g., rat striatum) using differential centrifugation. Resuspend the final synaptosomal pellet in ice-cold KRH buffer.

-

Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding [³H]dopamine at a final concentration close to its Km for DAT.

-

Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.[8]

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRH buffer to remove extracellular [³H]dopamine.[8]

-

Quantification: Lyse the synaptosomes trapped on the filters with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a DAT inhibitor) from the total uptake. Calculate the percentage of inhibition for each this compound concentration and plot the data to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of monoamine reuptake and the workflows for the described experimental assays.

Conclusion

The evidence strongly indicates that this compound is a highly selective serotonin reuptake inhibitor with negligible pharmacological activity at the dopamine and norepinephrine transporters. This high selectivity is a defining characteristic of its pharmacological profile. For researchers and drug development professionals, this underscores the importance of comprehensive selectivity profiling to fully characterize a compound's mechanism of action and predict its therapeutic and potential off-target effects. The detailed experimental protocols provided herein offer a foundational methodology for conducting such in vitro assessments of monoamine transporter modulators.

References

- 1. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Structural chemistry and synthesis of Alaproclate

An In-depth Technical Guide to the Structural Chemistry and Synthesis of Alaproclate

Introduction

This compound, with the developmental code name GEA-654, is a chemical compound that was developed as an antidepressant by the Swedish pharmaceutical company Astra AB in the 1970s.[1] It was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be developed.[1][2] Despite its potential, development was halted due to findings of hepatotoxicity in animal studies.[1][2] Beyond its primary SSRI activity, this compound has also been identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This guide provides a detailed overview of its structural chemistry, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Structural Chemistry and Physicochemical Properties

This compound is an alpha-amino acid ester.[2] Its chemical structure consists of a 4-chlorophenyl group linked to a tertiary alcohol, which is esterified with the amino acid alanine (B10760859).[1] The presence of a chiral center in the alanine moiety means that this compound exists as a racemate.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation |

| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | [1][2] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [1][2][4] |

| Molecular Weight | 255.74 g/mol | [1][2][4] |

| CAS Number | 60719-82-6 | [1][2] |

| Synonyms | GEA 654, Alaproclatum, DL-Alanine p-chloro-α,α-dimethylphenylethyl ester | [1][2] |

| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI), Antidepressant | [2][5] |

| Secondary Action | Non-competitive NMDA receptor antagonist (IC₅₀ = 0.3 µM) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process.[1] While the general pathway is well-documented, specific experimental protocols detailing reagent quantities, reaction times, temperatures, and purification methods would need to be sourced from primary synthesis literature for laboratory replication.

Experimental Protocol: Synthesis Pathway

A described synthesis route for this compound involves three main steps[1]:

-

Formation of a Tertiary Alcohol: The synthesis begins with the reaction of methyl 4-chlorophenylacetate (B1239117) with a Grignard reagent, methylmagnesium iodide. This reaction converts the starting ester into the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.

-

Esterification: The resulting tertiary alcohol is then acylated using 2-bromopropionyl bromide. This step forms an ester intermediate.

-

Amination: The final step involves treating the bromo-ester intermediate with ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, yielding the final product, this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Binding Profile of Alaproclate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro binding characteristics of Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI). The document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes the primary mechanism of action and experimental workflows.

Core Data Presentation: this compound Binding Affinities

The following table summarizes the quantitative data from initial in vitro binding and functional studies of this compound.

| Target | Ligand/Method | Tissue/System | Value | Value Type | Reference |

| Serotonin Transporter (SERT) | Competitive displacement of [3H]imipramine | Platelet plasma membranes | - | Competitive Inhibitor | [1] |

| NMDA Receptor | Blockade of NMDA-induced responses | Cerebellar granule cells | 0.3 µM | IC50 | [1] |

| Muscarinic Receptors | Competitive inhibition of antagonist binding | Rat and Human Cerebral Cortex and Striatum Membranes | ~28-40 µM | Ki | [2] |

| High-Affinity Site 1 (Proadifen sensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~1 nM | KD | [3] |

| High-Affinity Site 2 (Proadifen sensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~28 nM | KD | [3] |

| High-Affinity Site 3 (Proadifen insensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~1 nM | KD | [3] |

| High-Affinity Site 4 (Proadifen insensitive) | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~6 nM | KD | [3] |

| Low-Affinity Site | [3H]-Alaproclate binding | Rat Cerebral Cortex Membranes | ~200 nM | KD | [3] |

| 5-HT Receptors | In vitro binding studies | - | Negligible action | - | [4] |

| Histamine-H1 Receptors | In vitro binding studies | - | Negligible action | - | [4] |

| Alpha 1-Adrenergic Receptors | In vitro binding studies | - | Negligible action | - | [4] |

| Alpha 2-Adrenergic Receptors | In vitro binding studies | - | Negligible action | - | [4] |

| Dopamine D2 Receptors | In vitro binding studies | - | Negligible action | - | [4] |

Experimental Protocols

Serotonin Transporter (SERT) Binding Assay (Competitive Inhibition)

This protocol describes a representative method for determining the binding affinity of this compound to the serotonin transporter using a competitive radioligand binding assay with [3H]imipramine.

a) Materials:

-

Radioligand: [3H]imipramine

-

Tissue Preparation: Human platelet membranes or synaptosomal preparations from rat brain tissue.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Test Compound: this compound hydrochloride dissolved in assay buffer.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine (B1211875) at 10 µM).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

b) Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In triplicate, combine the membrane preparation, [3H]imipramine (at a concentration near its KD), and varying concentrations of this compound in a 96-well plate. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]imipramine binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.